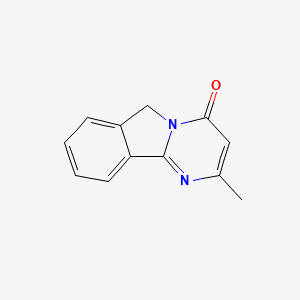
2-Methylpyrimido(2,1-a)isoindol-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylpyrimido(2,1-a)isoindol-4(6H)-one is a heterocyclic compound that features a fused ring system combining pyrimidine and isoindole structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyrimido(2,1-a)isoindol-4(6H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the Ritter reaction of substituted acetonitriles with 2-methyl-1-(1-naphthyl)propan-2-ol has been used to prepare related compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Methylpyrimido(2,1-a)isoindol-4(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-Methylpyrimido(2,1-a)isoindol-4(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-Methylpyrimido(2,1-a)isoindol-4(6H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,2-dihydrobenzo[f]isoquinolines: These compounds share a similar fused ring structure and are prepared by similar synthetic routes.
Isoindole derivatives: These compounds also feature the isoindole ring system and have comparable chemical properties.
Uniqueness
2-Methylpyrimido(2,1-a)isoindol-4(6H)-one is unique due to its specific combination of pyrimidine and isoindole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-methyl-6H-pyrimido[2,1-a]isoindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-8-6-11(15)14-7-9-4-2-3-5-10(9)12(14)13-8/h2-6H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXULUCJNPYRQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2CC3=CC=CC=C3C2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-chlorothiophen-2-yl)methyl-methylamino]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B7644864.png)
![(4Z)-4-[(4-fluorophenyl)methylidene]-N-[2-(2-methoxyethylamino)-2-oxoethyl]-2,3-dihydro-1H-acridine-9-carboxamide](/img/structure/B7644875.png)
![2-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7644883.png)

![(2R)-1-[(3-oxo-4H-1,4-benzoxazin-6-yl)sulfonyl]piperidine-2-carboxylic acid](/img/structure/B7644907.png)
![N-[4-[2-(4-methoxyanilino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644910.png)
![N-[4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]phenyl]benzamide](/img/structure/B7644912.png)
![(3E)-3-[(2,4-dichlorophenyl)methylidene]-5-fluoro-1H-indol-2-one](/img/structure/B7644916.png)

![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7644924.png)
![N-[8-(ethylamino)-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxalin-7-yl]benzenesulfonamide](/img/structure/B7644927.png)
![2-[[3-[Methyl(phenyl)sulfamoyl]benzoyl]amino]benzamide](/img/structure/B7644929.png)
![1-[4-(2-Methylpropoxy)phenyl]-3-(4-methylpyridin-2-yl)urea](/img/structure/B7644949.png)
![(2S)-1-[4-(4-methylphenyl)-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B7644962.png)
